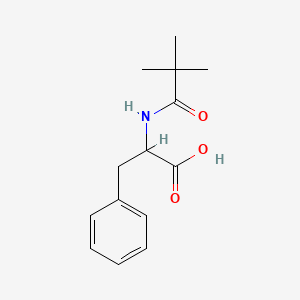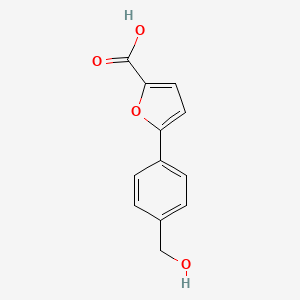![molecular formula C19H19Cl2NO4 B12114933 Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate](/img/structure/B12114933.png)
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is a synthetic organic compound with the molecular formula C19H19Cl2NO4 It is characterized by the presence of a benzoate ester group, a dichlorophenoxy moiety, and a butanoylamino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate typically involves the following steps:
Formation of the dichlorophenoxybutanoic acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid in the presence of a suitable catalyst to form 2,4-dichlorophenoxybutanoic acid.
Amidation: The dichlorophenoxybutanoic acid is then reacted with aniline to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the benzoate ester group.
Reduction: The compound can be reduced under specific conditions, affecting the dichlorophenoxy moiety.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
- Methyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
- Propyl 4-[(4-(2,4-dichlorophenoxy)butanoyl)amino]benzoate
Comparison: Ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate is unique due to its specific ester and amide linkages, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H19Cl2NO4 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)14-6-3-4-7-16(14)22-18(23)8-5-11-26-17-10-9-13(20)12-15(17)21/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,22,23) |
InChI-Schlüssel |
IHAXYHUNEVOAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)


![6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12114859.png)

![Urea, N-[1,1'-biphenyl]-4-yl-N'-(tetrahydro-3-methyl-1,1-dioxido-3-thienyl)-](/img/structure/B12114876.png)

![17-(5,6-Dimethylheptan-2-yl)-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12114884.png)
![5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]amino]-4-methyl-](/img/structure/B12114886.png)


![Ethyl 3-[(chloroacetyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B12114925.png)
![1-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B12114935.png)

